![molecular formula C17H23N3O5 B5500667 (3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)

(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

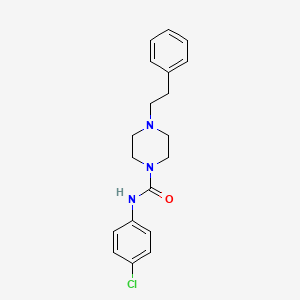

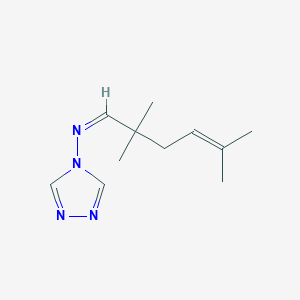

The compound belongs to a class of complex organic molecules that are often explored for their unique chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis. Research in this area focuses on understanding the synthesis pathways, molecular structure, reactivity, and various physical and chemical properties of such compounds.

Synthesis Analysis

The synthesis of complex organic compounds like the one described often involves multi-step reactions, including cyclization, acylation, and substitution reactions. For example, the synthesis of similar pyrrole derivatives might involve [2+2] cycloaddition, followed by alkylation or acylation steps to introduce various functional groups (Uršič, Svete, & Stanovnik, 2010).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used for the structural analysis of complex molecules. These methods provide insights into the molecular configuration, stereochemistry, and conformational dynamics of the compounds. For similar molecules, absolute configurations and stereoselectivity have been determined using these techniques (Tamazawa et al., 1986).

Chemical Reactions and Properties

The reactivity of pyrrole derivatives can be influenced by the presence of functional groups, which may undergo various chemical reactions, including nucleophilic substitution, oxidation, and cyclization. The specific reactivity patterns can provide insights into the synthesis of new compounds with desired properties (Gaywood & McNab, 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystallinity, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding how these compounds can be utilized in synthesis, catalysis, and potentially as active pharmaceutical ingredients. Spectroscopic analysis and quantum chemical calculations are tools often used to predict and evaluate these properties, providing a foundation for further experimental investigations (Rawat & Singh, 2014).

Applications De Recherche Scientifique

Novel Synthetic Approaches

Reactions of Cyclic Anhydrides

A study by Balasubramaniyan and Argade (1989) explored the reactions of O-carboxymaleanilic acids leading to novel cyclic compounds, which could serve as intermediates for synthesizing complex molecular structures like the one mentioned. This research contributes to the field by providing new methods for constructing pyrrolo and pyrrole derivatives, potentially applicable in the synthesis of pharmaceuticals and materials science Balasubramaniyan & Argade, 1989.

1,3-Dipolar Cycloaddition Reactions

New and New (1984) reported on the synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives through 1,3-dipolar cycloaddition reactions, highlighting a method that could be relevant for constructing the core structure of the compound . This work is significant for the development of novel heterocyclic compounds with potential application in medicinal chemistry New & New, 1984.

Molecular Docking and Screening

Synthesis and Molecular Docking

A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, followed by molecular docking screenings towards a target protein. Although the specific compound was not mentioned, this research indicates the potential of similar compounds in therapeutic applications and the importance of molecular docking in identifying bioactive molecules Flefel et al., 2018.

Antimicrobial and Antimycobacterial Activity

Antimicrobial and Antimycobacterial Derivatives

Research by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives with antimicrobial and anti-5-lipoxygenase agents indicates the broad utility of complex heterocyclic compounds in addressing microbial resistance and inflammation. This suggests that compounds with similar complexity could have applications in developing new antimicrobial and anti-inflammatory agents Rahmouni et al., 2016.

Conducting Polymers

Conducting Polymers from Pyrrole Derivatives

Sotzing et al. (1996) discussed the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, highlighting the low oxidation potentials and stability of these polymers. This research opens pathways for using similar compounds in the development of electronic materials, sensors, and other applications requiring stable, conductive polymers Sotzing et al., 1996.

Propriétés

IUPAC Name |

(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-4-5-19-8-17(16(23)24)9-20(7-13(17)15(19)22)14(21)6-12-10(2)18-25-11(12)3/h13H,4-9H2,1-3H3,(H,23,24)/t13-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWOPGMGPBGAOS-SUMWQHHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2(CN(CC2C1=O)C(=O)CC3=C(ON=C3C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)CC3=C(ON=C3C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)

![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)

![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)

![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)